molecular formula C14H20N6O6 B12935645 N-Acetylglycylglycyl-L-histidylglycine CAS No. 7451-77-6

N-Acetylglycylglycyl-L-histidylglycine

Cat. No.: B12935645
CAS No.: 7451-77-6
M. Wt: 368.35 g/mol
InChI Key: INABZAYLAXZVLI-JTQLQIEISA-N
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Description

Nomenclature and Structural Identification

This compound follows systematic IUPAC naming conventions for peptides, which prioritize the N-to-C terminal sequence. The prefix N-Acetyl denotes acetylation of the N-terminal glycine, a modification that enhances metabolic stability by protecting against aminopeptidase degradation. The core sequence—Glycylglycyl-L-histidylglycine—indicates a tetrapeptide chain comprising two glycine residues, an L-configurational histidine, and a C-terminal glycine.

The molecular formula, $$ \text{C}{14}\text{H}{20}\text{N}{6}\text{O}{6} $$, corresponds to a molecular mass of 392.35 g/mol. Structural characterization typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, proton NMR would resolve the methyl group of the acetyl moiety ($$ \delta \approx 2.05 \, \text{ppm} $$) and the imidazole protons of histidine ($$ \delta \approx 7.1–8.5 \, \text{ppm} $$), while MS would confirm the molecular ion peak at m/z 392. The peptide’s solubility in dimethyl sulfoxide (DMSO) and aqueous solutions aligns with its amphiphilic nature, facilitated by glycine’s simplicity and histidine’s polar imidazole side chain.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{14}\text{H}{20}\text{N}{6}\text{O}{6} $$
Molecular Weight 392.35 g/mol
Key Functional Groups Acetyl, peptide bonds, imidazole
Solubility DMSO, water (pH 4–8)

Historical Context of Tetrapeptide Discovery

The synthesis of this compound builds upon over a century of peptide chemistry advancements. Emil Fischer’s pioneering work in the early 20th century laid the groundwork for peptide synthesis, including his 1901 achievement of the first dipeptide, glycylglycine. This breakthrough demonstrated that amino acids could be linked via lab-engineered peptide bonds, challenging prevailing assumptions about the complexity of biological molecules.

The mid-20th century saw the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, enabling efficient production of longer peptides. While the exact synthesis date of this compound remains undocumented in public databases, its structure suggests modern synthetic strategies, such as Fmoc/t-Bu chemistry, which facilitate sequential amino acid coupling and selective acetylation. The inclusion of histidine—a residue with unique acid-base properties—reflects growing interest in designing peptides with tunable reactivity, particularly for metalloprotein interactions or enzymatic mimicry.

Biological Significance of Glycyl-Histidyl Motifs

The Gly-Gly-His sequence within this tetrapeptide may mediate biological interactions through two mechanisms: conformational flexibility and metal coordination. Glycine, the smallest amino acid, imposes minimal steric hindrance, allowing the peptide backbone to adopt diverse conformations. This flexibility is exemplified in histone H1, where a Gly-Gly linker enables adaptive DNA binding. In this compound, this motif could facilitate interactions with proteins or nucleic acids by accommodating structural shifts.

Histidine’s imidazole group further enhances functionality. With a pKa near 6.0, it can act as a proton donor/acceptor under physiological conditions, participating in catalytic cycles or metal ion coordination. For example, in the tetrapeptide Ac-Lys-Gly-His-Lys (Acetyl Tetrapeptide-3), histidine contributes to anti-inflammatory effects by modulating interleukin-8 (IL-8) production and inhibiting 5-α reductase, an enzyme linked to androgenetic alopecia. Although direct evidence for this compound’s activity is limited, its structural analogy to bioactive peptides suggests potential roles in redox regulation or extracellular matrix remodeling.

Table 2: Functional Roles of Glycyl-Histidyl Motifs in Peptides

Peptide Sequence Biological Role Mechanism
Acetyl Tetrapeptide-3 Ac-Lys-Gly-His-Lys Anti-inflammatory, hair growth IL-8 suppression, 5-α reductase inhibition
Glycyl-histidyl-lysine Gly-His-Lys Wound healing Copper ion chelation
This compound Ac-Gly-Gly-His-Gly Hypothetical Structural flexibility, metal binding

Properties

CAS No.

7451-77-6

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H20N6O6/c1-8(21)16-4-11(22)17-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1

InChI Key

INABZAYLAXZVLI-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Peptide Synthesis Strategy

The synthesis of N-Acetylglycylglycyl-L-histidylglycine typically follows a stepwise solid-phase or solution-phase peptide synthesis approach, incorporating:

  • Sequential coupling of amino acids (glycine and L-histidine derivatives)
  • Protection of reactive groups to prevent side reactions
  • Final N-terminal acetylation to yield the acetylated tetrapeptide

Key Synthetic Steps

Synthesis of Glycylglycine Dipeptide Intermediate
  • Glycylglycine (H-Gly-Gly-OH) is prepared or procured as a starting dipeptide.
  • Amino-protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) are commonly used to protect the amino terminus during synthesis.
  • For example, Fmoc-Gly-Gly-OH can be synthesized by reacting solid glycylglycine with Fmoc-OSu in an alkaline aqueous-organic solvent system at 20–30 °C, followed by acidification and organic extraction to isolate the protected dipeptide.
Coupling with L-Histidine and Glycine
  • The protected dipeptide is then coupled with L-histidine and glycine residues using peptide coupling reagents (e.g., carbodiimides like DCC or EDC) under controlled pH and temperature conditions.
  • The histidine residue is typically introduced as an L-histidyl derivative with side-chain protection to avoid unwanted reactions.
  • Coupling efficiency is optimized by controlling molar ratios, solvent choice, and reaction time.
N-Terminal Acetylation
  • The final step involves acetylation of the free N-terminal amino group to form the N-acetyl derivative.
  • Acetylation is commonly performed by reacting the peptide with acetic anhydride or acetyl chloride in an appropriate solvent (e.g., methanol or ethanol) under mild alkaline conditions (1–5% mineral alkali) at 0–20 °C.
  • The reaction is typically carried out dropwise over 20–40 minutes, followed by stirring for 1–12 hours to ensure complete acetylation.

Detailed Synthetic Procedure Example

Step Reagents & Conditions Description Yield/Notes
1 Glycylglycine + Fmoc-OSu in 1–20% inorganic alkali, 20–30 °C, 1–8 h Formation of Fmoc-Gly-Gly-OH High purity, isolated by acidification and extraction
2 Coupling of Fmoc-Gly-Gly-OH with L-Histidine derivative using DCC or EDC in DMF Peptide bond formation Controlled molar ratios for optimal yield
3 Deprotection of Fmoc group with piperidine in DMF Free amino group exposed for next coupling Standard deprotection step
4 Coupling with glycine residue under similar conditions Extension to tetrapeptide High coupling efficiency
5 N-terminal acetylation with acetic anhydride in 1–5% mineral alkali methanol/ethanol, 0–20 °C, 1–12 h Formation of this compound Purified by acidification, filtration, and drying

Alternative Synthetic Routes and Catalytic Methods

Amidocarbonylation for N-Acetylglycine Intermediate

  • N-Acetylglycine, a key building block for the peptide, can be synthesized via amidocarbonylation of paraformaldehyde with acetamide and carbon monoxide in the presence of cobalt-based catalysts under high pressure (1000–4000 psi) and moderate temperature (50–150 °C).
  • This catalytic process improves yield and catalyst recovery, providing a scalable route to N-acetylglycine, which can then be incorporated into peptide synthesis.

Protection Strategies

  • The use of amino-protecting groups such as Fmoc and Boc is critical to prevent side reactions during peptide elongation.
  • The choice of protecting group depends on the synthetic route (solid-phase vs. solution-phase) and the desired deprotection conditions.

Purification and Characterization

  • After synthesis, the crude peptide is purified by solvent extraction, acidification, and crystallization or chromatographic techniques.
  • The final product is characterized by spectroscopic methods (NMR, MS) and chromatographic purity analysis (HPLC).
  • The purity and identity of this compound are confirmed by matching molecular weight (368.35 g/mol) and structural data.

Summary Table of Preparation Parameters

Parameter Range/Condition Purpose/Effect
Amino-protecting group Fmoc or Boc Protect amino groups during synthesis
Solvent system DMF, methanol, ethanol Solubilize reactants, facilitate coupling and acetylation
Temperature 0–30 °C (acetylation), 20–30 °C (coupling) Control reaction rate and selectivity
Reaction time 1–12 hours Ensure complete reaction
Molar ratios Glycylglycine : Fmoc-OSu = 1:0.9–1.2; Glycylglycine : mineral alkali = 1:1.2–3.0 Optimize yield and purity
Catalyst (for N-acetylglycine) Cobalt complex with sulfoxide or dinitrile ligands Enhance amidocarbonylation efficiency

Research Findings and Optimization Notes

  • The acetylation step is sensitive to temperature and pH; maintaining 0–20 °C and mild alkaline conditions prevents side reactions and degradation.
  • The use of cobalt-based catalysts in amidocarbonylation significantly improves the yield of N-acetylglycine, a precursor for peptide synthesis, by maintaining catalyst activity and facilitating product recovery.
  • Protecting group strategies (Fmoc vs. Boc) influence the ease of deprotection and overall synthetic efficiency; Fmoc is preferred for mild base-labile conditions, while Boc requires acidic deprotection.
  • Purification by acidification and organic solvent extraction is effective for isolating high-purity peptide products.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

(S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other interactions with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between N-Acetylglycylglycyl-L-histidylglycine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
This compound (hypothetical) C₁₃H₂₀N₆O₆* 356.34 N/A Acetylated N-terminus, histidine-containing backbone, tetrapeptide structure. Potential use in peptide therapeutics, metal chelation, or cosmetic formulations.
Histidylglycylglycine C₁₀H₁₅N₅O₄ 269.26 29152-93-0 Non-acetylated tripeptide (His-Gly-Gly); imidazole group from histidine. Studied for antioxidant properties and metal-binding capacity .
N-Acetylglycylglycine C₆H₁₀N₂O₄ 174.15 5687-48-9 Acetylated dipeptide (Ac-Gly-Gly); lacks histidine. Used in biochemical research for studying peptide stability .
N-Benzylglycine HCl C₉H₁₂ClNO₂ 201.65 7689-50-1 Benzyl-substituted glycine derivative; hydrochloride salt. Intermediate in organic synthesis; modified solubility profile .
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 1218-34-4 Acetylated tryptophan; chiral center. Pharmaceutical reference standard for amino acid analysis .

*Hypothetical formula based on structural analogy.

Key Comparative Insights:

  • Structural Complexity: this compound’s tetrapeptide structure and acetylation distinguish it from simpler dipeptides like N-Acetylglycylglycine and non-acetylated tripeptides like Histidylglycylglycine .
  • Functional Groups: The acetyl group enhances lipophilicity and stability compared to non-acetylated peptides.
  • Solubility and Stability: Acetylation generally reduces aqueous solubility but improves resistance to proteolytic cleavage. For example, N-Acetyl-L-Tryptophan is stable enough for use in injectable formulations , suggesting similar advantages for the target compound.
  • Biological Activity: Histidine-containing peptides (e.g., Histidylglycylglycine) exhibit antioxidant and metal-chelating properties , which the target compound may share. In contrast, N-Benzylglycine HCl is primarily a synthetic intermediate without notable bioactivity .

Research Findings and Limitations

  • Metabolic Stability: Acetylation in peptides like N-Acetylglycylglycine reduces degradation by aminopeptidases, a trait likely applicable to this compound .
  • N-Formylglycine, another modified amino acid, has documented safety protocols for handling .
  • Knowledge Gaps: The absence of explicit data on the target compound’s synthesis, pharmacokinetics, or toxicity necessitates further research. Current comparisons rely on extrapolation from structurally related molecules.

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